3-(2'-Methylpiperidino)propyl p-hexoxybenzoate
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Overview
Description
3-(2’-Methylpiperidino)propyl p-hexoxybenzoate is a chemical compound with the molecular formula C22H35NO3. It is known for its unique structure, which includes a piperidine ring and a benzoate ester. This compound has various applications in scientific research and industry due to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2’-Methylpiperidino)propyl p-hexoxybenzoate typically involves the esterification of p-hexoxybenzoic acid with 3-(2’-methylpiperidino)propanol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing the mixture in an organic solvent like dichloromethane for several hours to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of 3-(2’-Methylpiperidino)propyl p-hexoxybenzoate may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions
3-(2’-Methylpiperidino)propyl p-hexoxybenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester or piperidine ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(2’-Methylpiperidino)propyl p-hexoxybenzoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to create complex molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with cellular receptors.
Medicine: Investigated for its potential therapeutic properties, including analgesic and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and materials due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-(2’-Methylpiperidino)propyl p-hexoxybenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring can interact with neurotransmitter receptors, potentially modulating their activity. The benzoate ester moiety may also play a role in the compound’s overall biological activity by influencing its solubility and membrane permeability.
Comparison with Similar Compounds
Similar Compounds
- 3-(2’-Methylpiperidino)propyl p-ethoxybenzoate
- 3-(2’-Methylpiperidino)propyl p-propoxybenzoate
- Benzoic acid, p-(cyclohexyloxy)-, 3-(2-methylpiperidino)propyl ester
Uniqueness
3-(2’-Methylpiperidino)propyl p-hexoxybenzoate is unique due to its specific combination of a piperidine ring and a hexoxybenzoate ester. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
63916-83-6 |
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Molecular Formula |
C22H35NO3 |
Molecular Weight |
361.5 g/mol |
IUPAC Name |
3-(2-methylpiperidin-1-yl)propyl 4-hexoxybenzoate |
InChI |
InChI=1S/C22H35NO3/c1-3-4-5-8-17-25-21-13-11-20(12-14-21)22(24)26-18-9-16-23-15-7-6-10-19(23)2/h11-14,19H,3-10,15-18H2,1-2H3 |
InChI Key |
QAQQSUVDOHQMHB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOC1=CC=C(C=C1)C(=O)OCCCN2CCCCC2C |
Origin of Product |
United States |
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